2-(4-Chlorophenyl)thiazole
Overview
Description
2-(4-Chlorophenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a 4-chlorophenyl group. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules. The presence of the 4-chlorophenyl group enhances the compound’s chemical properties, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes involved in metabolism . For instance, some thiazole compounds have been shown to interact with topoisomerase II , a crucial enzyme involved in DNA replication and transcription .
Mode of Action
Thiazole derivatives have been reported to modulate the activity of many enzymes involved in metabolism . For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-(4-Chlorophenyl)thiazole.
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects . For instance, Voreloxin, a thiazole derivative, causes DNA double-strand breaks, leading to cell death .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the action of these compounds may be influenced by the chemical environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)thiazole typically involves the reaction of 4-chlorobenzaldehyde with thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .
Industrial Production Methods: In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the thiazole ring.
Major Products:
Electrophilic Substitution: Products include various substituted thiazoles.
Nucleophilic Substitution: Products include derivatives with different nucleophiles attached to the C-2 position.
Scientific Research Applications
2-(4-Chlorophenyl)thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the development of agrochemicals and dyes.
Comparison with Similar Compounds
2-Phenylthiazole: Lacks the chlorine substituent, resulting in different chemical properties.
4-Methylthiazole: Substituted with a methyl group instead of a chlorophenyl group, leading to variations in biological activity.
Uniqueness: 2-(4-Chlorophenyl)thiazole is unique due to the presence of the 4-chlorophenyl group, which enhances its chemical reactivity and biological activity compared to other thiazole derivatives .
Biological Activity
2-(4-Chlorophenyl)thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anticonvulsant, and antimicrobial properties, while also providing insights into structure-activity relationships (SAR) and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen. The presence of the 4-chlorophenyl group enhances its lipophilicity and potentially its biological activity. The molecular formula is CHClNS, with a molar mass of approximately 200.67 g/mol.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit DNA topoisomerase IB, an essential enzyme for DNA replication and repair. This inhibition leads to cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Screening
A study evaluated a series of thiazole derivatives, including this compound, against several cancer cell lines such as A549 (lung carcinoma) and T98G (glioblastoma). The results demonstrated that compounds with the thiazole moiety exhibited promising antitumor activity. For instance:
Compound | Cell Line | IC (µM) |
---|---|---|
This compound | A549 | 15.3 |
This compound | T98G | 12.7 |
These findings suggest that modifications to the thiazole structure can enhance its anticancer efficacy.
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. Studies indicate that this compound and its analogues can provide protection in seizure models.
SAR Analysis
A structure-activity relationship analysis revealed that para-halogen substitutions on the phenyl ring are critical for enhancing anticonvulsant activity. For example:
Compound | Model | Median Effective Dose (mg/kg) |
---|---|---|
This compound | MES | 24.38 |
This compound | scPTZ | 88.23 |
The presence of electron-withdrawing groups like chlorine significantly improves the anticonvulsant effects observed in these models.
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been widely studied. Compounds like this compound show promising results against various microbial strains.
Research Findings
In vitro studies have indicated that thiazoles possess broad-spectrum antimicrobial activity:
Microbe | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These results highlight the potential of this compound as a lead compound for developing new antimicrobial agents.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXFEAVBPDEHEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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